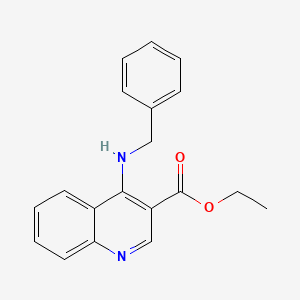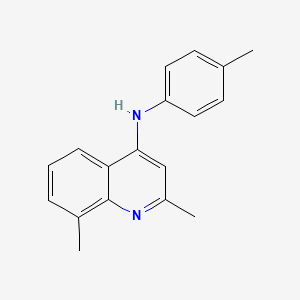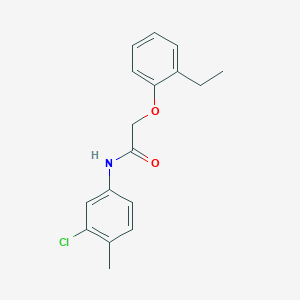![molecular formula C20H16N2OS B5552829 N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)
N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline is a useful research compound. Its molecular formula is C20H16N2OS and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.09833431 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemotherapy Applications
A study by Wainwright et al. (1999) explored phenothiazines, including derivatives similar to N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline, for potential use in photochemotherapy. The research involved the synthesis and characterization of phenothiazines through oxidative amination, revealing their properties and efficiency in singlet oxygen generation, which is a critical aspect of photochemotherapy. These derivatives exhibited greater lipophilicities than the standard photosensitizer methylene blue, suggesting their potential in more targeted photochemotherapy applications Wainwright, M., Grice, N. J., & Pye, L. E. C. (1999).
Electrochemical Synthesis
Yan-Chen Wu et al. (2019) reported on a metal- and oxidizing-reagent-free anodic para-selective amination of anilines with phenothiazines, producing functionalized 10-aryl-10H-phenothiazines. This electrochemical method offers a sustainable and efficient approach to synthesizing compounds like this compound, expanding the toolkit for developing novel phenothiazine derivatives with broad applicability in scientific research Wu, Y.-C., Jiang, S.-S., Song, R.-J., & Li, J.-H. (2019).
Biological Activities
Mitchell (2006) provided a comprehensive review on phenothiazine, the core molecule of this compound, highlighting its insecticidal, antifungal, antibacterial, and anthelmintic properties. This review emphasizes the diverse biological activities associated with phenothiazine and its derivatives, suggesting potential research applications in developing new antimicrobial agents Mitchell, S. (2006).
Antimicrobial and Antifungal Activities
Habib et al. (2012) conducted research on novel quinazolinone derivatives involving reactions with primary aromatic amines, including aniline, revealing significant antimicrobial activity. Although not directly mentioning this compound, this study underscores the potential of structurally related compounds in antimicrobial and antifungal research, suggesting avenues for further investigation into similar phenothiazine derivatives Habib, O. M., Hassan, H. M., & El‐Mekabaty, A. (2012).
Future Directions
The future directions for research on “N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline” and related compounds could include further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities exhibited by phenothiazine derivatives, these compounds may have potential as therapeutic agents for a variety of conditions .
Properties
IUPAC Name |
2-anilino-1-phenothiazin-10-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-20(14-21-15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)22/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIRUCBNZRNSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)

![(NE)-N-[[4-[[4-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]methyl]-2,3,5,6-tetramethylphenyl]methoxy]-3-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B5552783.png)
![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)
![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)
![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)
![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)
